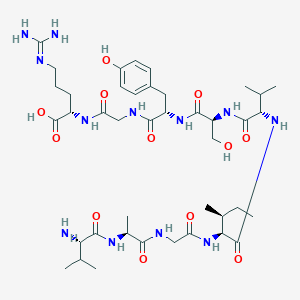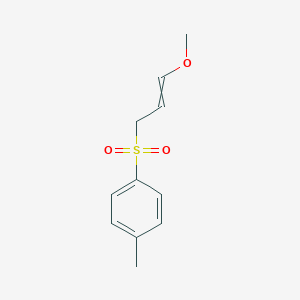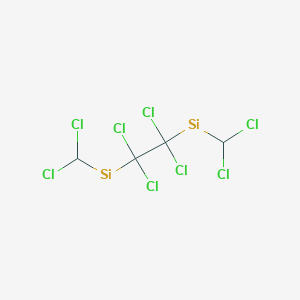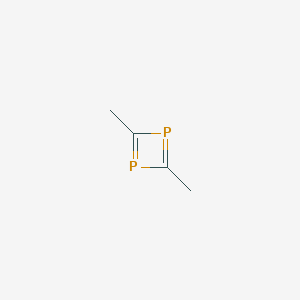
2,4-Dimethyl-1,3-diphosphete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,3-diphosphete is a unique organophosphorus compound characterized by its distinct molecular structureIts molecular formula is C4H8P2, and it is known for its reactivity and versatility in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-diphosphete typically involves the reaction of appropriate phosphorus precursors under controlled conditions. One common method includes the cyclization of 1,3-diphosphabutadiene derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-1,3-diphosphete undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and organometallic reagents can be employed.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,3-diphosphete has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,3-diphosphete involves its interaction with various molecular targets. It can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,4-Disubstituted Thiazoles: These compounds share similar structural features and reactivity patterns.
2,4-Dimethyl-1,3-dioxolane: Another compound with comparable chemical properties.
2,4-Dimethyl-1,3-dioxane: Known for its similar reactivity in substitution and oxidation reactions
Uniqueness: What sets 2,4-Dimethyl-1,3-diphosphete apart is its dual phosphorus atoms, which confer unique reactivity and the ability to form diverse organophosphorus compounds. This makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
141987-56-6 |
|---|---|
Molekularformel |
C4H6P2 |
Molekulargewicht |
116.04 g/mol |
IUPAC-Name |
2,4-dimethyl-1,3-diphosphete |
InChI |
InChI=1S/C4H6P2/c1-3-5-4(2)6-3/h1-2H3 |
InChI-Schlüssel |
LITDBUOMWQOOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=PC(=P1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



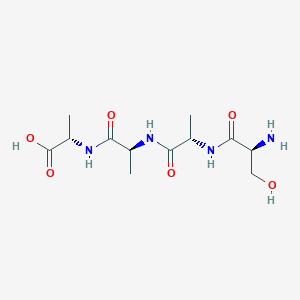
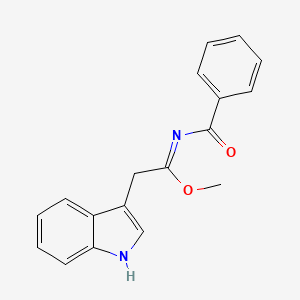
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
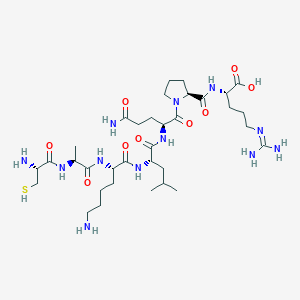
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
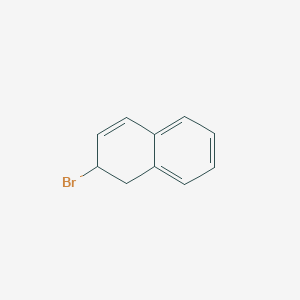
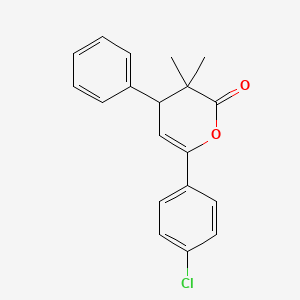
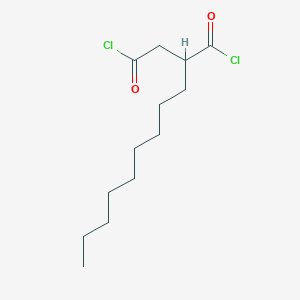
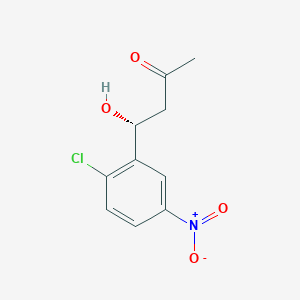
-](/img/structure/B12537098.png)
